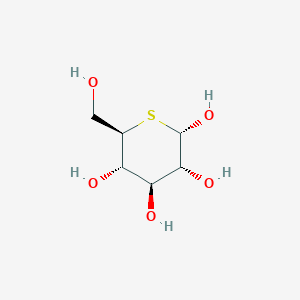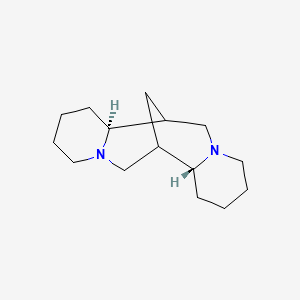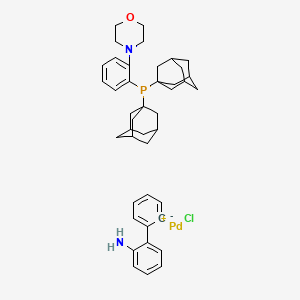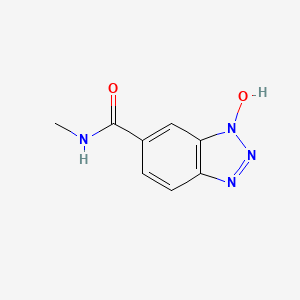![molecular formula C22H17I2N3O2 B12058173 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazide precursor to form the propanehydrazide derivative. This step may involve the use of hydrazine hydrate and a suitable solvent like ethanol under reflux conditions.
Condensation Reaction: The final step involves the condensation of the propanehydrazide derivative with 4-hydroxybenzaldehyde to form the desired compound. This reaction is typically carried out in the presence of an acid catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the hydrazide group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Deiodinated derivatives or reduced hydrazide forms.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with molecular targets through its functional groups. The carbazole core can participate in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its combination of iodine-substituted carbazole and hydrazide functional groups. This combination imparts distinct electronic and chemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
属性
分子式 |
C22H17I2N3O2 |
|---|---|
分子量 |
609.2 g/mol |
IUPAC 名称 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H17I2N3O2/c23-15-3-7-20-18(11-15)19-12-16(24)4-8-21(19)27(20)10-9-22(29)26-25-13-14-1-5-17(28)6-2-14/h1-8,11-13,28H,9-10H2,(H,26,29)/b25-13+ |
InChI 键 |
XUKNDZDRCCGZOF-DHRITJCHSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)





